In-Depth Technical Guide: NTE-122 Dihydrochloride
In-Depth Technical Guide: NTE-122 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NTE-122 is a potent, selective, and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). Identified by its CAS number 16697-84-6, its full chemical name is trans-1,4-bis[[1-cyclohexyl-3-(4-dimethylamino phenyl)ureido]methyl]cyclohexane. This document provides a comprehensive overview of the available technical data on NTE-122, including its mechanism of action, pharmacological effects, and relevant experimental data. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for hypercholesterolemia and atherosclerosis.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 166967-84-6 |
| Full Chemical Name | trans-1,4-bis[[1-cyclohexyl-3-(4-dimethylamino phenyl)ureido]methyl]cyclohexane |
| Molecular Formula | C₃₈H₅₈N₆O₂ |
| Molecular Weight | 646.9 g/mol |
Mechanism of Action
NTE-122 functions as a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, NTE-122 prevents the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells and the development of atherosclerotic plaques.[1][2]
The inhibitory action of NTE-122 is highly selective for ACAT. Studies have shown that it does not significantly affect other enzymes involved in lipid metabolism, such as 3-hydroxy-3-methylglutaryl-CoA reductase, acyl-CoA synthetase, cholesterol esterase, lecithin:cholesterol acyltransferase, acyl-CoA:sn-glycerol-3-phosphate acyltransferase, and cholesterol 7α-hydroxylase, at concentrations up to 10 µM.[1]
Signaling Pathway and Cellular Effects
The primary signaling pathway affected by NTE-122 is the intracellular cholesterol trafficking and metabolism pathway. By inhibiting ACAT, NTE-122 modulates several key cellular processes related to cholesterol homeostasis.
Pharmacological Data
In Vitro Efficacy
NTE-122 has demonstrated potent inhibitory activity against ACAT in a variety of cell-free and cell-based assays.
Table 1: In Vitro IC₅₀ Values for NTE-122
| System | IC₅₀ (nM) | Reference |
| Cell-Free Microsomal ACAT Activity | ||
| Rabbit Liver | 1.2 | [1] |
| Rat Liver | 9.6 | [1] |
| Rabbit Small Intestine | 2.4 | [1] |
| Rat Small Intestine | 4.8 | [1] |
| Rabbit Aorta | 1.8 | [1] |
| Cultured Cell ACAT Activity | ||
| HepG2 Cells | 1.2 | [1] |
| CaCo-2 Cells | 9.6 | [1] |
| PMA-treated THP-1 Cells (Cell-free) | 0.88 | [2] |
| J774.1 Cells (Cell-free) | 360 | [2] |
| PMA-treated THP-1 Cells (Cellular) | 3.5 | [2] |
| Rat Peritoneal Macrophages (Cellular) | 84 | [2] |
| J774.1 Cells (Cellular) | 6800 | [2] |
In Vivo Efficacy
Animal studies have shown that NTE-122 effectively lowers cholesterol levels and prevents the progression of atherosclerosis.
Table 2: In Vivo ED₅₀ Values for NTE-122 in Cholesterol-Fed Rats
| Parameter | ED₅₀ (mg/kg/day) | Reference |
| Serum Cholesterol Reduction | 0.12 | [1] |
| Liver Cholesterol Reduction | 0.44 | [1] |
In cholesterol-fed rabbits, oral administration of NTE-122 at doses greater than 2 mg/kg/day significantly lowered plasma and liver cholesterol levels.[1]
Experimental Protocols
Microsomal ACAT Activity Assay
This protocol outlines a general procedure for measuring ACAT activity in microsomal preparations.
Objective: To determine the inhibitory effect of NTE-122 on ACAT activity in microsomes isolated from various tissues.
Materials:
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Tissue of interest (e.g., liver, intestine)
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Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose)
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[¹⁴C]Oleoyl-CoA
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Bovine serum albumin (BSA)
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ACAT assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
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NTE-122 stock solution (in DMSO)
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Scintillation cocktail
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Thin-layer chromatography (TLC) plates
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TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
Procedure:
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Microsome Preparation:
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Homogenize fresh tissue in ice-cold homogenization buffer.
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Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
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Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C.
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Resuspend the microsomal pellet in the homogenization buffer.
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Determine the protein concentration of the microsomal preparation.
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ACAT Assay:
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In a reaction tube, add the microsomal preparation, ACAT assay buffer, and varying concentrations of NTE-122 or vehicle (DMSO).
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Pre-incubate the mixture for 10 minutes at 37°C.
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Initiate the reaction by adding [¹⁴C]Oleoyl-CoA complexed with BSA.
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Incubate for 10-30 minutes at 37°C.
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Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).
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Extract the lipids and evaporate the organic phase to dryness under nitrogen.
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Resuspend the lipid extract in a small volume of chloroform:methanol.
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Analysis:
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Spot the lipid extract onto a TLC plate.
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Develop the TLC plate in the developing solvent.
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Visualize the separated lipids (e.g., using iodine vapor).
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Scrape the spots corresponding to cholesteryl esters into scintillation vials.
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Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
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Calculate the ACAT activity as the amount of [¹⁴C]cholesteryl ester formed per unit time per milligram of protein.
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Determine the IC₅₀ value of NTE-122 by plotting the percentage of inhibition against the log concentration of the inhibitor.
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Cholesterol Efflux Assay in Macrophages
This protocol describes a method to assess the effect of NTE-122 on cholesterol efflux from macrophage-derived foam cells.
Objective: To determine if NTE-122 enhances HDL-mediated cholesterol efflux from macrophages.
Materials:
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THP-1 human monocytic cell line
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RPMI-1640 medium with 10% FBS
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Phorbol 12-myristate 13-acetate (PMA)
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[³H]Cholesterol
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Acetylated low-density lipoprotein (acLDL)
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High-density lipoprotein (HDL)
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NTE-122 stock solution (in DMSO)
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Scintillation cocktail
Procedure:
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Foam Cell Formation:
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Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
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Label the macrophages with [³H]cholesterol by incubating with the radiolabel for 24-48 hours.
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Load the labeled macrophages with cholesterol by incubating with acLDL (e.g., 50 µg/mL) for 24-48 hours to form foam cells.
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Cholesterol Efflux:
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Wash the foam cells to remove excess acLDL and unincorporated [³H]cholesterol.
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Incubate the cells with serum-free medium containing HDL as a cholesterol acceptor, in the presence of varying concentrations of NTE-122 or vehicle.
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Incubate for 4-24 hours.
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-
Analysis:
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Collect the incubation medium and centrifuge to remove any detached cells.
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Lyse the cells remaining in the wells with a suitable lysis buffer (e.g., 0.1 N NaOH).
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Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
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Calculate the percentage of cholesterol efflux as: (Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)) x 100%.
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Conclusion
NTE-122 is a highly potent and selective competitive inhibitor of ACAT with demonstrated efficacy in both in vitro and in vivo models of hypercholesterolemia and atherosclerosis. Its ability to inhibit cholesterol esterification in various cell types, including macrophages and intestinal cells, suggests its potential as a therapeutic agent to reduce cholesterol absorption, prevent foam cell formation, and ultimately inhibit the progression of atherosclerotic plaques. The data summarized in this guide provide a strong foundation for further preclinical and clinical investigation of NTE-122 dihydrochloride.
